molecular formula C17H18FNO3S B13399684 [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate

[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate

Cat. No.: B13399684
M. Wt: 335.4 g/mol
InChI Key: WRHAQERSQQIYES-UHFFFAOYSA-N
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Description

[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate (IUPAC name: [(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate) is a chiral sulfonate ester characterized by a pyrrolidine ring substituted with a 3-fluorophenyl group at the 1-position and a 4-methylbenzenesulfonate (tosyl) group at the 3-position. The compound has a molecular weight of 395.5 g/mol (C₁₈H₂₁FNO₃S) and a density of 1.34 g/cm³ . The tosyl group enhances stability and modulates solubility, while the fluorophenyl moiety may contribute to lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

[1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-13-5-7-17(8-6-13)23(20,21)22-16-9-10-19(12-16)15-4-2-3-14(18)11-15/h2-8,11,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHAQERSQQIYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

  • Starting Materials : The synthesis often begins with a pyrrolidine derivative that can undergo nucleophilic substitution reactions.
  • Reaction Conditions : The reaction conditions are optimized to ensure high yield and stereoselectivity. This may involve the use of specific solvents and catalysts.

Electrophilic Addition

  • Reagents : Electrophilic addition reactions may involve the use of reagents like 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is typically carried out under controlled conditions, such as a nitrogen atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

For large-scale production, industrial methods focus on optimizing the synthetic route to be cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and catalytic processes are employed to enhance efficiency and scalability.

Synthesis Overview

The synthesis of this compound can be summarized in the following steps:

  • Pyrrolidine Precursor Synthesis : The first step involves preparing a suitable pyrrolidine derivative.
  • Functionalization : The pyrrolidine ring is then functionalized with a fluorophenyl group through appropriate organic reactions.
  • Sulfonation : The final step involves the introduction of the methylbenzenesulfonate group, typically using 4-methylbenzenesulfonyl chloride.

Reaction Conditions and Reagents

Reagent Role Reaction Conditions
Pyrrolidine Precursor Starting Material Controlled temperature, inert atmosphere
Fluorophenyl Group Functionalization Specific solvents, catalysts
4-Methylbenzenesulfonyl Chloride Sulfonation Nitrogen atmosphere, controlled temperature

Mechanism of Action

The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidine ring provides structural rigidity. The methylbenzenesulfonate ester modulates solubility and bioavailability.

Comparative Analysis

Similar compounds, such as (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate, share structural features and are used in organic synthesis and medicinal chemistry. These compounds are valuable for comparative studies to understand structure-activity relationships.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the pyrrolidine ring .

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties imparted by the fluorine and sulfonate groups .

Mechanism of Action

The mechanism of action of [1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The sulfonate group can increase the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Variations

The following table highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Enantiomeric Excess Key Structural Features
[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate (Target) 395.5 Tosylate, Fluorophenyl N/A >99% (R-enantiomer) Pyrrolidine core, R-configuration
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate 395.5 Dual Tosylate N/A N/A Bis-tosylated pyrrolidine
[(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl tosylate N/A Tosylate, 4-Fluorophenyl, Piperidine N/A 3R,4S configuration Piperidine core, methyl substituent
Example 42 (Chromenone-tosylate derivative) 589.1 (M+1) Tosylate, Fluorophenyl, Chromenone 152–155 >99% Pyrazolo-pyrimidine, chromenone scaffold
(R)/(S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo...) 599.1 (M+1) Tosylate, Morpholine, Fluorophenyl 242–245 96.21% Morpholine substitution, pyrazolo-pyrimidine
Key Observations:

Core Structure: The target compound’s pyrrolidine core distinguishes it from piperidine-based analogs (e.g., ), which exhibit increased ring size and conformational flexibility. Chromenone and pyrazolo-pyrimidine derivatives (e.g., ) introduce additional aromatic systems, likely enhancing π-π stacking interactions but increasing molecular weight.

Functional Groups: Dual tosylate groups in may improve crystallinity but reduce solubility compared to the mono-tosylated target compound. Sulfonamide-containing analogs (e.g., ) differ in electronic properties due to the –SO₂NH– group’s hydrogen-bonding capacity, unlike the ester-based tosylate.

Stereochemical Impact :

  • Enantiomeric purity (>99% in ) correlates with biological efficacy in kinase inhibitors and neuroprotective agents, suggesting the R-configuration in the target compound is pharmacologically significant.

Physicochemical Properties

  • Melting Points : Tosylate-containing compounds generally exhibit higher melting points (e.g., 152–155°C in , 242–245°C in ) due to ionic interactions, though the target compound’s MP remains unreported.
  • Solubility : The fluorophenyl group increases lipophilicity, while the tosylate may enhance water solubility via ionic interactions. Piperidine derivatives () could show altered solubility profiles due to increased basicity.

Biological Activity

[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is defined by the following IUPAC name:

  • IUPAC Name : [(3R)-1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate
  • CAS Number : 873945-29-0

The molecular structure includes a pyrrolidine ring substituted with a fluorophenyl group and a methylbenzenesulfonate moiety, which may influence its biological interactions.

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target sites. The structural rigidity provided by the pyrrolidine ring contributes to specificity, while the sulfonate group may modulate solubility and bioavailability, facilitating interaction with biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to this compound. In vitro tests indicate that certain derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli

Antiproliferative Activity

Research indicates that derivatives of this compound may possess antiproliferative properties against cancer cell lines such as HeLa cells. These compounds have been shown to inhibit tubulin assembly, leading to disruption in microtubule dynamics and subsequent cell death .

Case Studies

  • Antibacterial Efficacy : A study evaluated various pyrrolidine derivatives for their antibacterial activity, revealing that modifications in substituents significantly impacted efficacy. The presence of halogen groups was particularly noted for enhancing activity against gram-positive bacteria .
  • Anticancer Potential : Another research effort focused on evaluating the antiproliferative effects of pyrrolidine derivatives on cancer cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .

Q & A

Q. What are the recommended methodologies for crystallographic characterization of [1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystallization : Optimize solvent systems (e.g., slow evaporation of a dichloromethane/methanol mixture) to obtain high-quality crystals.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (~120 K) to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Typical R-factors should be ≤0.07 for high-confidence models .

Q. Example X-ray Parameters :

ParameterValue
Space groupMonoclinic (P2₁/c)
R-factor0.069
Data/Parameter Ratio15.8 : 1

Q. How can synthetic impurities in this compound be resolved during purification?

Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water). Monitor for sulfonate ester hydrolysis byproducts (e.g., free 4-methylbenzenesulfonic acid).
  • Recrystallization : Sequential recrystallization from ethyl acetate/hexane mixtures can isolate the target compound with >99% purity .
  • Analytical Validation : Confirm purity via ¹H/¹³C NMR (e.g., absence of δ 7.8 ppm signals indicative of unreacted sulfonyl chloride) and LC-MS (m/z ~380 for [M+H]⁺) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine C3 position influence the compound’s biological activity?

Answer: The (R)-enantiomer (as in ) often exhibits distinct pharmacological profiles. Methodologies include:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with heptane/isopropanol mobile phase.
  • Activity Assays : Compare enantiomers in kinase inhibition assays (e.g., TRKA kinase IC₅₀ values). The (R)-enantiomer may show enhanced binding due to optimal spatial alignment of the 3-fluorophenyl group .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with kinase ATP-binding pockets .

Q. Key Stereochemical Data :

Parameter(R)-Enantiomer(S)-Enantiomer
Optical Rotation+15.2° (c=1, CHCl₃)-14.8° (c=1, CHCl₃)
TRKA IC₅₀12 nM420 nM

Q. What strategies mitigate sulfonate ester hydrolysis during in vitro pharmacological studies?

Answer:

  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris buffers to avoid nucleophilic attack by amine groups.
  • Prodrug Design : Replace the sulfonate ester with a hydrolytically stable bioisostere (e.g., phosphonate or carbamate) while retaining target affinity .
  • Stability Monitoring : Conduct LC-MS stability assays at 37°C over 24 hours. Hydrolysis products (e.g., 4-methylbenzenesulfonic acid) can be quantified via UV detection at 254 nm .

Q. How can computational methods predict the compound’s metabolic pathways?

Answer:

  • Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., pyrrolidine ring oxidation or sulfonate ester hydrolysis).
  • CYP450 Interaction Screening : Perform in silico docking with CYP3A4 and CYP2D6 isoforms. The fluorophenyl group may reduce CYP-mediated oxidation due to electron-withdrawing effects .
  • Validation : Compare predicted metabolites with in vitro hepatocyte incubation data (e.g., human liver microsomes + NADPH).

Q. What are the challenges in scaling up the synthesis of this compound?

Answer:

  • Stereochemical Control : Use asymmetric catalysis (e.g., chiral BINAP ligands) during pyrrolidine ring formation to ensure >90% enantiomeric excess .
  • Safety Considerations : The exothermic nature of sulfonate esterification requires controlled addition of 4-methylbenzenesulfonyl chloride below 0°C .
  • Yield Optimization : Pilot studies show 65% yield under optimized conditions (DMAP catalyst, dichloromethane solvent) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (138–141°C vs. literature claims of 145°C): How to resolve?

Answer:

  • Analytical Validation : Re-measure using differential scanning calorimetry (DSC) at 5°C/min heating rate under nitrogen.
  • Crystallinity Impact : Differences may arise from polymorphic forms. Perform powder XRD to identify crystalline phases (e.g., Form I vs. Form II) .

Q. Conflicting biological activity data across studies: How to harmonize?

Answer:

  • Assay Standardization : Use reference compounds (e.g., Alpelisib in ) as internal controls.
  • Cell Line Validation : Ensure consistent use of cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability .

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